molecular formula C10H13ClN2O B13061492 N-(2-aminoethyl)-2-(3-chlorophenyl)acetamide

N-(2-aminoethyl)-2-(3-chlorophenyl)acetamide

Cat. No.: B13061492
M. Wt: 212.67 g/mol
InChI Key: PXIZAMGIFXDANK-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-2-(3-chlorophenyl)acetamide is an organic compound that features both an amino group and a chlorophenyl group. Compounds with such structures are often of interest in various fields of chemistry and biology due to their potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-2-(3-chlorophenyl)acetamide typically involves the reaction of 3-chlorophenylacetic acid with ethylenediamine. The reaction is usually carried out in the presence of a coupling agent such as carbodiimide to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound might involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The chlorophenyl group can be reduced to a phenyl group.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium hydroxide or ammonia under basic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Hydroxyl or amino-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-2-(3-chlorophenyl)acetamide depends on its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2-aminoethyl)-2-phenylacetamide: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    N-(2-aminoethyl)-2-(4-chlorophenyl)acetamide: The chlorine atom is in a different position, which can influence its chemical properties and interactions.

Uniqueness

N-(2-aminoethyl)-2-(3-chlorophenyl)acetamide is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can significantly impact its chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C10H13ClN2O

Molecular Weight

212.67 g/mol

IUPAC Name

N-(2-aminoethyl)-2-(3-chlorophenyl)acetamide

InChI

InChI=1S/C10H13ClN2O/c11-9-3-1-2-8(6-9)7-10(14)13-5-4-12/h1-3,6H,4-5,7,12H2,(H,13,14)

InChI Key

PXIZAMGIFXDANK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC(=O)NCCN

Origin of Product

United States

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